1-Phenyldibenzo[a,c]phenazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H16N2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-phenylphenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C26H16N2/c1-2-9-17(10-3-1)18-13-8-14-20-19-11-4-5-12-21(19)25-26(24(18)20)28-23-16-7-6-15-22(23)27-25/h1-16H |
InChI Key |
IYGVUMMWCXUUIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=NC5=CC=CC=C5N=C4C6=CC=CC=C36 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=NC5=CC=CC=C5N=C4C6=CC=CC=C36 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 1 Phenyldibenzo A,c Phenazine and Its Derivatives
Strategies for Constructing the Dibenzo[a,c]phenazine (B1222753) Core
The formation of the dibenzo[a,c]phenazine core is the cornerstone of synthesizing 1-phenyldibenzo[a,c]phenazine. This pentacyclic aromatic system can be constructed through several key methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
Condensation Reactions in Dibenzo[a,c]phenazine Synthesis
Condensation reactions represent a classical and widely utilized method for the synthesis of the dibenzo[a,c]phenazine framework. This approach typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. scispace.com In the context of dibenzo[a,c]phenazine synthesis, this translates to the condensation of an appropriately substituted o-phenylenediamine (B120857) with a phenanthrene-9,10-dione derivative. scispace.comrsc.orgrsc.org
The reaction is often carried out in an acidic medium, such as acetic acid, at elevated temperatures. rsc.orgfrontiersin.org For instance, the synthesis of fluorinated dibenzo[a,c]phenazine derivatives has been achieved through the condensation of 3-fluorobenzene-1,2-diamine (B95444) with 3,6-dibromophenantrene-9,10-dione in a mixture of acetic acid and ethanol. rsc.org Similarly, unsubstituted dibenzo[a,c]phenazine can be prepared from o-phenylenediamine and phenanthrene-9,10-quinone. scispace.com
The reactivity of the dicarbonyl compound can be a key factor in these reactions. It has been observed that 9,10-phenanthrenequinone and acenaphthoquinone are more reactive than benzil (B1666583) derivatives, a difference attributed to both steric and electronic effects. scispace.com The use of catalysts, such as lead dichloride (PbCl2), has been shown to facilitate these condensation reactions under mild, room temperature conditions, offering high yields and short reaction times. scispace.com
A one-pot synthesis of phenazine (B1670421) derivatives has also been developed, starting from 2-naphthols and 1,2-diaminobenzenes in the presence of K2S2O8 in a mixture of acetic acid and water. ias.ac.in This method proceeds through the in-situ formation of 1,2-naphthoquinones, which then condense with the diamine. ias.ac.in Solid-state synthesis by heating ortho-diamines and ortho-quinones has also been reported as a solvent-free approach. rasayanjournal.co.in
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 3-Fluorobenzene-1,2-diamine | 3,6-Dibromophenantrene-9,10-dione | Acetic acid, ethanol, elevated temperature | 3,6-Dibromo-10-fluorodibenzo[a,c]phenazine | rsc.org |
| o-Phenylenediamine | Phenanthrene-9,10-quinone | PbCl2, ethanol, room temperature | Dibenzo[a,c]phenazine | scispace.com |
| 4-Bromobenzene-1,2-diamine | Phenanthrene-9,10-dione | Acetic acid, reflux | 11-Bromodibenzo[a,c]phenazine | frontiersin.org |
| 1,2-Diaminobenzene | Phenanthrene-9,10-dione | Catalytic PTSA | Dibromodibenzo[a,c]phenazine | nih.gov |
| 2-Naphthol | 1,2-Diaminobenzene | K2S2O8, Acetic acid, water | 1-(Benzo[a]phenazin-5-yl)naphthalen-2-ol | ias.ac.in |
| o-Diamines | o-Quinones | Solid state, 35°C, inert atmosphere | Phenazine derivatives | rasayanjournal.co.in |
Oxidative Cyclization Pathways to Dibenzo[a,c]phenazines
Oxidative cyclization offers an alternative route to the dibenzo[a,c]phenazine core. These methods often involve the formation of the heterocyclic ring through an oxidation-induced cyclization of a suitable precursor. While direct examples for this compound are less common, the general principle is well-established in phenazine synthesis.
One such approach involves the electrochemical oxidative cyclization of anilines and o-phenylenediamines. researchgate.net This method provides a mild and environmentally friendly route to phenazines, using aerial oxygen as the oxidant. researchgate.net Another strategy is the palladium-catalyzed oxidative cyclization of heteroatom nucleophiles onto unactivated olefins, which demonstrates the feasibility of forming heterocyclic rings under oxidative conditions with molecular oxygen as the sole stoichiometric oxidant. caltech.edu Although not directly applied to dibenzo[a,c]phenazine synthesis in the cited literature, these principles suggest potential pathways.
Furthermore, the synthesis of phenazines via the oxidation of dihydrophenazines, which can be prepared by heating pyrocatechin with o-phenylenediamine, is a known method. wikipedia.org This two-step process, involving initial condensation followed by oxidation, highlights the importance of an oxidative step in many phenazine syntheses.
Transition Metal-Catalyzed Approaches for Nitrogen Heterocycle Formation
Modern synthetic organic chemistry heavily relies on transition metal catalysis for the efficient construction of complex molecules, and the synthesis of nitrogen heterocycles like dibenzo[a,c]phenazines is no exception. mdpi.com Catalysts based on palladium, rhodium, and silver have proven to be particularly valuable in this regard.
Palladium-Catalyzed Coupling Reactions in Phenazine Systems
Palladium catalysis is a powerful tool for forming carbon-nitrogen and carbon-carbon bonds, which are crucial for constructing and functionalizing phenazine systems. cem.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is frequently employed to introduce aryl groups onto the dibenzo[a,c]phenazine core. For example, after constructing a dibromo-dibenzo[a,c]phenazine intermediate via condensation, donor moieties can be attached through Pd-catalyzed Buchwald-Hartwig cross-coupling reactions to yield the final target molecules. rsc.org
Palladium catalysts, such as Pd(OAc)2 with phosphine (B1218219) ligands like P(tBu)3 or Pd(dba)2 with (tBu)3PHBF4, have been used effectively for these transformations, often providing excellent yields. rsc.org Similarly, Suzuki coupling, another palladium-catalyzed reaction, is used to attach aryl groups. For instance, 11-bromodibenzo[a,c]phenazine can be coupled with various arylboronic acid esters using Pd(PPh3)4 as the catalyst to synthesize derivatives like 11-(4-(9H-carbazol-9-yl)phenyl)dibenzo[a,c]phenazine (CZP-DPPZ) and 4-(dibenzo[a,c]phenazin-11-yl)-N,N-diphenylaniline (TPA-DPPZ). frontiersin.org
Domino reactions involving palladium-catalyzed double N-arylations have also been developed for the synthesis of the phenazine core itself, starting from 1,2-diaminoarenes and 1,2-dihaloarenes. researchgate.net This method tolerates a variety of functional groups and provides good to excellent yields. researchgate.net Furthermore, palladium-catalyzed intramolecular amination of aryl bromides has been used to prepare phenazines. researchgate.net A notable application is the palladium-catalyzed aryl ligation of bromoanilines to form substituted phenazines, which allows for regioselective synthesis of unsymmetrically disubstituted products that are difficult to obtain through classical methods. clockss.orgnih.gov
| Reaction Type | Reactants | Catalyst System | Product Type | Reference |
| Buchwald-Hartwig Coupling | 3,6-Dibromo-10-fluorodibenzo[a,c]phenazine, Donor moieties (e.g., DTCz, DMAC, PXZ) | Pd(OAc)2/P(tBu)3 or Pd(dba)2/(tBu)3PHBF4 | Donor-substituted dibenzo[a,c]phenazines | rsc.org |
| Suzuki Coupling | 11-Bromodibenzo[a,c]phenazine, Arylboronic acid esters | Pd(PPh3)4 | 11-Aryl-dibenzo[a,c]phenazines | frontiersin.org |
| Domino Double N-Arylation | 1,2-Diaminoarenes, 1,2-Dihaloarenes | Palladium catalyst | Phenazines | researchgate.net |
| Aryl Ligation | Substituted 2-bromoanilines | Pd(OAc)2, Phosphine ligand (e.g., BINAP) | Disubstituted phenazines | clockss.orgnih.gov |
Rhodium(III)-Catalyzed C–H Activation/Annulation in Nitrogen Heterocycle Synthesis
Rhodium(III) catalysis has emerged as a powerful strategy for the synthesis of diverse nitrogen heterocycles through C–H activation and annulation reactions. rsc.orgresearchgate.netmdpi.com This methodology allows for the direct functionalization of C–H bonds, offering an atom-economical and step-efficient approach to complex molecular scaffolds. rsc.org
While specific examples for the direct synthesis of this compound using this method are not detailed in the provided context, the general applicability of Rh(III)-catalyzed C–H activation for constructing fused nitrogen heterocycles is well-documented. rsc.orgnih.gov These reactions often proceed under mild conditions and exhibit high regioselectivity and functional group tolerance. mdpi.com For instance, Rh(III)-catalyzed annulation of hydrazones with alkynes via dual C–H activation has been used to synthesize pyrrolopyridazines and azolopyridazines. nih.gov This demonstrates the potential of rhodium catalysis to form multiple C-C bonds in a single step, a valuable feature for constructing polycyclic aromatic systems. The development of such methodologies for dibenzo[a,c]phenazine synthesis could provide novel and efficient synthetic routes.
Silver-Catalyzed Methods for Nitrogen Heterocycle Synthesis
Silver catalysis offers a greener and often more economical alternative for the synthesis of nitrogen-containing heterocycles. rsc.org Silver catalysts are known for their high efficiency, regioselectivity, and chemoselectivity in various organic transformations. rsc.org
Silver-catalyzed reactions have been applied to the synthesis of a wide range of N-heterocycles, including pyrroles and cyclic guanidines. bohrium.comnih.gov For example, silver-catalyzed intramolecular hydroamination of N-allylguanidines provides access to substituted cyclic guanidines in high yields. nih.gov While the direct application of silver catalysis to the synthesis of this compound is not explicitly described, the versatility of silver catalysts in promoting cyclization and bond-forming reactions suggests its potential in this area. thieme.de The development of silver-catalyzed methods could offer milder reaction conditions and a more sustainable approach to the synthesis of dibenzo[a,c]phenazine derivatives.
Radical Cascade Reactions for Nitrogen Heterocycle Construction
Radical cascade reactions represent a powerful strategy for the construction of complex cyclic and polycyclic systems, including nitrogen-containing heterocycles. cmu.edu These reactions proceed through a sequence of intramolecular (and sometimes intermolecular) radical additions, forming multiple bonds in a single synthetic operation. The strategy relies on the generation of a radical species that triggers a cascade of cyclizations onto unsaturated functionalities like alkenes, alkynes, or nitriles. nih.gov
While direct synthesis of the this compound skeleton via a complete radical cascade has not been extensively detailed, the principles of this methodology are applicable to the formation of nitrogen heterocycles. acs.org Generally, such a cascade would involve the generation of a radical that cyclizes to form the pyrazine (B50134) ring and subsequently undergoes aromatization. Azides, for instance, are widely used as radical acceptors to construct nitrogen heterocycles, as they can release nitrogen gas to form a new N-C bond. cmu.edu The complexity of the dibenzo[a,c]phenazine framework presents a significant challenge for a one-pot radical cascade synthesis, often requiring careful design of the starting materials to control the regioselectivity of the cyclization steps. nih.gov
Solid-State Synthetic Approaches for Phenazine Derivatives
In a move towards more environmentally friendly synthetic methods, solid-state reactions have been explored for the synthesis of phenazine derivatives. rasayanjournal.co.in This approach typically involves the solvent-free condensation of an o-quinone with an o-diamine. rasayanjournal.co.in
A general solid-state method involves heating a mixture of fine powders of an o-diamine and an o-quinone, often in a 2:1 ratio, in a closed vessel under an inert atmosphere at relatively low temperatures (e.g., 35 °C) for 2-4 hours. rasayanjournal.co.in The reaction can sometimes be facilitated by the addition of a catalytic amount of acetic acid to moisten the mixture. The resulting product can then be purified by standard chromatographic techniques. This method offers several advantages over classical solution-phase syntheses, including reduced solvent waste, simpler work-up procedures, and often shorter reaction times. rasayanjournal.co.in
| Reactants | Conditions | Product Class | Reference |
| o-quinones and o-diamines | 2:1 ratio, 35 °C, 2-4 h, inert gas, solvent-free | Phenazine derivatives | rasayanjournal.co.in |
Phenylation Strategies for the Dibenzo[a,c]phenazine Scaffold
Introducing a phenyl group at a specific position on the dibenzo[a,c]phenazine core is a key step in synthesizing the target compound and its derivatives. Transition-metal-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.
The Suzuki cross-coupling reaction is a widely used and effective method for the phenylation of the dibenzo[a,c]phenazine scaffold. sci-hub.sefrontiersin.org This palladium-catalyzed reaction typically involves the coupling of a halogenated dibenzo[a,c]phenazine with a phenylboronic acid derivative. For the synthesis of 1this compound derivatives, the common precursor is 11-bromodibenzo[a,c]phenazine. This precursor is synthesized by the condensation of phenanthrene-9,10-dione with 4-bromobenzene-1,2-diamine. frontiersin.org The subsequent Suzuki coupling is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. frontiersin.org
| Precursor | Coupling Partner | Catalyst/Base | Product | Yield | Reference |
| 11-bromodibenzo[a,c]phenazine | (4-(9H-carbazol-9-yl)phenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 11-(4-(9H-carbazol-9-yl)phenyl)dibenzo[a,c]phenazine | 75% | frontiersin.org |
| 11-bromodibenzo[a,c]phenazine | (4-(diphenylamino)phenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(dibenzo[a,c]phenazin-11-yl)-N,N-diphenylaniline | 75% | frontiersin.org |
Regioselective Synthesis and Isomer Control in this compound Derivatives
Controlling the position of substitution on the dibenzo[a,c]phenazine core is critical for tuning the molecule's electronic and photophysical properties. The synthesis of specific regioisomers, such as this compound, requires careful strategic planning, starting from appropriately substituted precursors. qmul.ac.ukrsc.orgrsc.org
A powerful strategy for achieving high regioselectivity is to construct the phenazine ring from a pre-functionalized building block. rsc.org For example, to synthesize specific isomers of (diphenylamino)phenyl-dibenzo[a,c]phenazine-dicarbonitrile, the synthesis begins with the corresponding 1-, 2-, 3-, or 4-bromophenanthrene. These are first oxidized to the respective bromophenanthrene-9,10-diones using an oxidizing agent like chromium(VI) oxide. rsc.org These isomerically pure diones are then condensed with a substituted o-phenylenediamine. Subsequent functionalization, such as Suzuki coupling, installs the desired phenyl-containing moiety at the position dictated by the initial bromo-substitution. rsc.org This approach ensures that the final position of the substituent is unambiguously controlled.
The choice of reaction conditions and reagents can also influence regioselectivity in phenazine synthesis. For instance, in the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines, the use of ferric chloride as a mild oxidizing agent during the cyclization step is crucial for ensuring that only one regioisomer is formed. acs.org
Advanced Synthetic Protocols and Reagents for Dibenzo[a,c]phenazine Functionalization
The development of advanced synthetic protocols has expanded the toolkit for modifying the dibenzo[a,c]phenazine scaffold, allowing for the introduction of a wide range of functional groups and the construction of complex architectures.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond-forming reactions and has been effectively applied to the synthesis of N-arylated and C-substituted dibenzo[a,c]phenazine derivatives. rsc.orgclockss.orgnih.gov A modular approach has been developed for synthesizing (C-10 to C-13)-substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines. rsc.org This two-step sequence involves an initial Buchwald-Hartwig amination followed by an intramolecular C-H amination, which allows for predictable and programmed aromatic substitution. rsc.org This method has proven effective for introducing various functionalized aromatic and heteroaromatic groups. rsc.org
Other advanced reagents have been employed to facilitate the synthesis of phenazine derivatives under mild conditions. Lead dichloride (PbCl₂) has been reported as an efficient catalyst for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds at room temperature, offering excellent yields and short reaction times. researchgate.net Additionally, organocatalysts have been utilized for the synthesis of complex phenazine-fused heterocycles, highlighting a move away from potentially toxic metal catalysts. researchgate.net These advanced methods provide powerful alternatives to classical procedures, enabling the synthesis of a diverse library of functionalized dibenzo[a,c]phenazine derivatives. mdpi.com
| Reaction Type | Key Reagents/Catalyst | Substrates | Product Type | Reference |
| Buchwald-Hartwig/C-H Amination | Pd₂(dba)₃, P(tBu)₃·HBF₄, NaOtBu | N⁹,N¹⁰-diphenylphenanthrene-9,10-diamine, Aryl bromides | (C-10 to C-13)-substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazines | rsc.org |
| Condensation | PbCl₂ | o-phenylenediamines, 1,2-dicarbonyls | Phenazine derivatives | researchgate.net |
| Condensation | Glacial Acetic Acid | 9,10-phenanthrenequinone, Substituted 1,2-diaminobenzenes | Substituted Dibenzo[a,c]phenazines | mdpi.com |
Computational Chemistry and Theoretical Investigations of 1 Phenyldibenzo A,c Phenazine
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aimspress.com It is frequently employed to optimize molecular geometries and understand the electronic properties of complex organic molecules.
In the study of dibenzo[a,c]phenazine (B1222753) derivatives, DFT calculations have been instrumental. For instance, in a series of donor-acceptor compounds based on the dibenzo[a,c]phenazine acceptor, DFT was used to perform geometrical optimization. frontiersin.org These calculations revealed that the dihedral angles between donor and acceptor moieties significantly influence the electronic properties. frontiersin.org For example, a large twist angle of 78° in one derivative was shown to disrupt the conjugation between the donor and acceptor units. frontiersin.org
Similarly, DFT calculations using the M06/6-311G(d) level of theory were performed to optimize the molecular geometries of various isomers of (4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile. rsc.org These calculations highlighted clear differences in the relative orientation and dihedral angles of the triphenylamine (B166846) (TPA) donor and the dibenzo[a,c]phenazine-dicarbonitrile (DBPzCN) acceptor subunits among the isomers. rsc.org The planarity and rigidity of the molecular structure are key factors influencing electronic properties, with DFT confirming the bent-core structure of some phenothiazine (B1677639) derivatives, which is not primarily due to crystal packing but to inherent steric hindrance. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, providing insights into their optical and electronic behavior. rsc.orgmdpi.com This approach is particularly valuable for understanding the nature of electronic transitions in complex organic systems.
For derivatives of dibenzo[a,c]phenazine, TD-DFT calculations have been employed to determine the energies and characteristics of singlet and triplet excited states. rsc.org For example, in a study of (4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile isomers, TD-DFT calculations were performed using a modified LC-BLYP exchange-correlation functional to obtain the energies of the first few singlet (S1–S2) and triplet (T1–T5) excited states. rsc.org These calculations were conducted under the Tamm-Dancoff approximation (TDA), which is a common and effective simplification within the TD-DFT framework. rsc.orgfaccts.de
The results from TD-DFT can elucidate the nature of the excited states, such as whether they are locally-excited (LE) or have charge-transfer (CT) character. frontiersin.orgrsc.org For instance, in a series of donor-acceptor compounds, TD-DFT calculations helped to characterize the emissive singlet state (S1) and understand its properties based on the spatial distribution of the natural transition orbitals (NTOs). frontiersin.org This information is crucial for designing materials for applications like organic light-emitting diodes (OLEDs). frontiersin.org
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Distribution
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's reactivity and absorption/emission characteristics. wuxiapptec.comekb.eg
In derivatives of 1-Phenyldibenzo[a,c]phenazine, the spatial distribution of the HOMO and LUMO provides insight into the nature of electronic transitions. For several donor-acceptor type molecules based on a dibenzo[a,c]phenazine core, computational studies have shown that the HOMO is typically localized on the electron-donating moiety, while the LUMO is situated on the electron-accepting dibenzo[a,c]phenazine unit. frontiersin.orgrsc.org This separation of the frontier orbitals is a characteristic feature of charge-transfer compounds. frontiersin.org
The energy levels of these orbitals are also critical. For a series of novel donor-acceptor molecules based on dibenzo[a,c]phenazine, the HOMO and LUMO energy levels were determined to be in the range of -5.03 to -5.29 eV and -2.75 to -2.87 eV, respectively. researchgate.net These values are comparable to those of commonly used hole-transporting materials, suggesting their potential application in organic electronics. researchgate.net In another study, the HOMO energy levels of three different donor-substituted dibenzo[a,c]phenazine compounds were measured at -5.58 eV, -5.26 eV, and -5.09 eV, indicating how the choice of donor can tune the electronic properties. frontiersin.org
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| CZP-DPPZ | -5.58 | -2.87 | 2.71 | frontiersin.org |
| TPA-DPPZ | -5.26 | -2.75 | 2.51 | frontiersin.orgresearchgate.net |
| PXZ-DPPZ | -5.09 | -2.87 | 2.22 | frontiersin.orgresearchgate.net |
| General Range | -5.03 to -5.29 | -2.75 to -2.87 | 2.26 to 2.45 | researchgate.net |
Prediction and Analysis of Electronic Transition Properties
The electronic transition properties of molecules, such as absorption and emission wavelengths, oscillator strengths, and the nature of the excited states, can be effectively predicted and analyzed using computational methods like TD-DFT. nih.gov These theoretical insights are crucial for understanding the photophysical behavior of compounds like this compound and its derivatives.
For a series of donor-acceptor compounds built on a dibenzo[a,c]phenazine acceptor, TD-DFT calculations have been used to characterize the excited states. frontiersin.org For example, the lowest singlet excited state (S1) of one such derivative, CZP-DPPZ, was found to have a very low oscillator strength of 0.0029, indicating a weakly emissive, n→π* transition character. frontiersin.org In contrast, another derivative, PXZ-DPPZ, exhibited a purely charge-transfer (CT) S1 state with a calculated oscillator strength of zero, signifying a forbidden radiative transition. frontiersin.org
Natural Transition Orbitals (NTOs) are often used to visualize and understand the nature of electronic transitions. In the case of CZP-DPPZ, both the "hole" and "particle" NTOs were localized on the dibenzo[a,c]phenazine (DPPZ) moiety, characteristic of a locally-excited (LE) state. frontiersin.org For PXZ-DPPZ, the hole and particle were completely separated, confirming a CT state. frontiersin.org A third derivative, TPA-DPPZ, showed a hybridized local and charge-transfer (HLCT) state, which resulted in a higher photoluminescence quantum yield. frontiersin.org
The theoretical calculations can also predict the radiative and non-radiative transition rates. For CZP-DPPZ, a low radiative rate constant of 7.32 × 10⁶ s⁻¹ was calculated, consistent with its non-emissive character. frontiersin.org PXZ-DPPZ had an even lower radiative rate of 1.82 × 10³ s⁻¹. frontiersin.org These theoretical predictions align well with experimental observations of the photophysical properties.
Computational Insights into Spin-Orbit Coupling and Intersystem Crossing
Spin-orbit coupling (SOC) is a relativistic effect that facilitates transitions between electronic states of different spin multiplicities, a process known as intersystem crossing (ISC). diva-portal.orgresearchgate.net Computational chemistry provides valuable tools to investigate SOC and ISC, which are crucial for understanding phenomena like phosphorescence and thermally activated delayed fluorescence (TADF). nih.govosti.gov
In the context of dibenzo[a,c]phenazine derivatives, computational studies have explored the role of SOC in modulating their photophysical properties. Dibenzo[a,c]phenazine itself is considered a strong spin-orbit coupling acceptor. frontiersin.org For donor-acceptor molecules based on this core, the interplay between charge-transfer (CT) states and locally-excited (LE) states, along with the magnitude of SOC, governs their emissive properties.
According to El-Sayed's rule, intersystem crossing is more efficient between states of different orbital character, for example, between a singlet CT state (¹CT) and a triplet LE state (³LE). rsc.org Spin-orbit coupling between states of the same character, such as ¹CT and ³CT, is formally forbidden. rsc.org Therefore, the presence of nearby ³LE states is crucial for efficient ISC and reverse intersystem crossing (rISC) in TADF materials. rsc.org
Computational studies on isomers of (4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile have shown that the magnitude of SOC and the energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST) are highly dependent on the molecular geometry and the relative positions of the donor and acceptor units. rsc.orgrsc.org For one isomer, a small calculated ΔE_ST of 0.14 eV was found; however, the lack of a nearby ³LE state was predicted to make it an inefficient TADF emitter, with the T₁ state acting as an exciton (B1674681) sink. rsc.org In contrast, another isomer with a near-zero ΔE_ST and a ³LE first excited triplet state exhibited much faster ISC and rISC rates, making it a better TADF material. rsc.org These computational insights highlight the importance of precise molecular design to control SOC and ISC processes for developing efficient light-emitting materials. nih.gov
Theoretical Modeling of Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular charge transfer (ICT) is a fundamental process in many donor-acceptor molecules where an electron is transferred from the electron-donating part to the electron-accepting part upon photoexcitation. ossila.comuvic.ca Theoretical modeling, particularly using DFT and TD-DFT, is a powerful tool to understand and predict ICT phenomena. rsc.org
In derivatives of this compound, which often possess a donor-acceptor architecture, theoretical calculations have been instrumental in characterizing the nature of their excited states as either locally-excited (LE) or having charge-transfer (CT) character. frontiersin.org The degree of charge transfer can be visualized by examining the distribution of the HOMO and LUMO. ossila.com Typically, in these systems, the HOMO is localized on the donor moiety, and the LUMO is on the dibenzo[a,c]phenazine acceptor, indicating a spatial separation that facilitates ICT upon excitation. frontiersin.org
Computational studies have shown that the extent of ICT can be tuned by modifying the donor group or the linkage between the donor and acceptor. For example, in a series of three donor-substituted dibenzo[a,c]phenazine compounds, the excited states were characterized as LE-dominated, charge-transfer dominated, and a hybrid of the two (HLCT). frontiersin.org The CT-dominated state was achieved with a strong donor and a twisted geometry that electronically decouples the donor and acceptor. frontiersin.org
The nature of the excited state has a profound impact on the material's photophysical properties. Pure CT states are often non-emissive due to the small overlap between the hole and electron wavefunctions. frontiersin.org In contrast, HLCT states can be highly emissive by balancing the charge transfer character with sufficient orbital overlap. frontiersin.org Theoretical models can also predict the energy of the CT state, which is crucial for applications like thermally activated delayed fluorescence (TADF), where a small energy gap between the singlet and triplet CT states is required. frontiersin.org
Conformational Analysis and its Impact on Electronic Properties
The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its electronic properties. nih.govmdpi.com Computational methods are widely used to perform conformational analysis and to understand how different spatial arrangements influence factors like orbital energies, transition energies, and charge transfer characteristics.
In the case of this compound and its derivatives, the dihedral angle between the donor and acceptor moieties is a critical conformational parameter. frontiersin.org Theoretical studies have shown that this twist angle can significantly affect the degree of electronic conjugation between the different parts of the molecule. frontiersin.org
For instance, in a study of donor-acceptor compounds based on a dibenzo[a,c]phenazine acceptor, DFT calculations revealed that while two of the compounds had dihedral angles of around 35°, a third, PXZ-DPPZ, had a much larger twist angle of 78°. frontiersin.org This significant twist in PXZ-DPPZ was attributed to steric hindrance and resulted in a substantial disruption of the π-conjugation between the donor and acceptor. frontiersin.org This, in turn, led to a more pronounced charge-transfer character in its excited state. frontiersin.org
Spectroscopic and Electrochemical Characterization Methodologies for 1 Phenyldibenzo A,c Phenazine Derivatives
Electronic Absorption Spectroscopy for π-Conjugation Assessment
Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is a fundamental tool for probing the extent of π-conjugation in 1-phenyldibenzo[a,c]phenazine derivatives. The absorption of light in the UV-visible region corresponds to the promotion of electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO). The wavelength of maximum absorbance (λmax) provides insight into the energy gap between these orbitals; a smaller energy gap, indicative of a more extended π-conjugated system, results in a shift of λmax to longer wavelengths (a bathochromic or red-shift). libretexts.org
In donor-acceptor (D-A) type molecules based on dibenzo[a,c]phenazine (B1222753), intramolecular charge transfer (ICT) transitions are often observed. researchgate.net For instance, a series of D-A derivatives of dibenzo[a,c]phenazine showed ICT absorption bands in the range of 447–513 nm. researchgate.net Similarly, other derivatives have displayed ICT transitions between 377–456 nm, 430–502 nm, and 417–554 nm. researchgate.net The position of these bands can be influenced by the nature of the donor and acceptor groups, as well as the solvent polarity. For example, the extent of conjugation in some phenazine-based salen ligands resulted in red-shifted absorption spectra, with a more pronounced shift observed in the presence of strong electron-donating groups. arkat-usa.org The introduction of different donor moieties to a benzo[a,c]phenazine (DPPZ) acceptor resulted in distinct absorption characteristics; a triphenylamine (B166846) (TPA) donor led to a broadened absorption peak at 436 nm in tetrahydrofuran (B95107) (THF) solution. frontiersin.org
The degree of π-conjugation directly impacts the HOMO-LUMO energy gap. As conjugation increases, this gap decreases, leading to absorption at longer wavelengths. This principle is evident in various phenazine (B1670421) derivatives where extending the conjugated system leads to red-shifted absorption maxima. arkat-usa.org
Table 1: Electronic Absorption Data for Selected Dibenzo[a,c]phenazine Derivatives
| Compound/Derivative Class | Absorption Range (nm) | Type of Transition |
| Donor-acceptor dibenzo[a,c]phenazines | 447-513 | Intramolecular Charge Transfer (ICT) researchgate.net |
| Dibenzo[a,c]phenazine dyes | 377-456 | Intramolecular Charge Transfer (ICT) researchgate.net |
| Donor-acceptor dibenzo[a,c]phenazines | 430-502 | Intramolecular Charge Transfer (ICT) researchgate.net |
| Donor-acceptor dibenzo[a,c]phenazines | 417-554 | Intramolecular Charge Transfer (ICT) researchgate.net |
| TPA-DPPZ in THF | 436 | Broadened Absorption frontiersin.org |
| DPPZ in THF | 371, 391 | Vibrionic Fine Absorption frontiersin.org |
Photoluminescence and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Photoluminescence (PL) and time-resolved fluorescence spectroscopy are powerful techniques used to investigate the excited-state dynamics of this compound derivatives. These methods provide information on how molecules release energy after being excited by light, which is crucial for understanding their potential in applications like organic light-emitting diodes (OLEDs).
Steady-state PL spectroscopy measures the emission of light from a substance after it has absorbed photons. The emission spectra of dibenzo[a,c]phenazine derivatives can be tuned by modifying their chemical structure. For instance, attaching different donor groups to the dibenzo[a,c]phenazine core can shift the emission wavelength. researchgate.net Donor-acceptor derivatives have been shown to emit in various regions of the visible spectrum, from blue to red, with emission maxima ranging from 433 nm to 641 nm depending on the specific derivative and solvent. researchgate.netresearchgate.net Some derivatives also exhibit aggregation-induced emission (AIE), where their fluorescence intensity increases in aggregated states. researchgate.net The solvent environment can also significantly affect the emission properties, a phenomenon known as solvatofluorochromism, where the emission color changes with solvent polarity. nih.gov
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after pulsed excitation, providing insights into the lifetime of the excited state (τ). instras.com This technique can help to distinguish between different emissive states and understand complex excited-state processes. For example, in N,N'-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) derivatives, ultrafast spectroscopy has revealed sequential structural transformations in the excited state, leading to multiple fluorescence emissions. nih.gov Time-resolved emission spectra (TRES) can track spectral shifts over time, which can indicate processes like solvent relaxation or conformational changes in the excited state. rsc.orghoriba.com For example, time-resolved studies of TPA-DBPzCN isomers revealed a red-shift in emission over a few hundred nanoseconds for some isomers, indicating changes in the excited state. rsc.org
The combination of steady-state and time-resolved fluorescence studies allows for a detailed understanding of the excited-state dynamics, including the nature of the emissive states (e.g., locally excited, charge-transfer, or hybridized local and charge-transfer states), and the rates of radiative and non-radiative decay processes. frontiersin.orgnih.gov
Table 2: Photoluminescence Data for Selected Dibenzo[a,c]phenazine Derivatives
| Derivative Class | Emission Maxima (λem) Range (nm) | Observed Phenomena |
| Donor-acceptor dibenzo[a,c]phenazine dyes | 498-641 | Positive solvatofluorochromism, AIE researchgate.net |
| 3,6,11-trisubstituted-dibenzo[a,c]phenazines | 434-506 | Blue-green fluorescence, AIE researchgate.net |
| Donor-acceptor dibenzo[a,c]phenazine dyes | 472-592 | Positive solvatochromism, AIE researchgate.net |
| TPA-DBPzCN isomers in zeonex | >100 nm difference between isomers | Thermally activated delayed fluorescence (TADF) rsc.org |
| N,N'-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) derivatives | 350-850 | Multiple fluorescence emissions nih.gov |
Cyclic Voltammetry for Redox Potential and Electrochemical Band Gap Determination
Cyclic voltammetry (CV) is an essential electrochemical technique used to investigate the redox properties of this compound derivatives. nih.gov By measuring the current response to a varying potential, CV allows for the determination of the oxidation and reduction potentials of a molecule. These potentials are crucial for calculating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org
The HOMO and LUMO energy levels are key parameters for assessing the suitability of these materials for use in electronic devices. For instance, the HOMO level indicates the ease of removing an electron (oxidation), which is important for hole-transporting materials, while the LUMO level relates to the ease of adding an electron (reduction), relevant for electron-transporting materials. researchgate.netrsc.org For various dibenzo[a,c]phenazine derivatives, HOMO levels have been reported in the range of -4.90 to -6.82 eV, and LUMO levels from -2.75 to -3.84 eV. researchgate.netchemicalpapers.com
The difference between the HOMO and LUMO energy levels gives the electrochemical band gap (Eg), which provides an estimate of the energy required to excite an electron from the ground state to the first excited state. researchgate.net The electrochemical band gap for different series of dibenzo[a,c]phenazine derivatives has been found to be in the range of 1.72 to 3.08 eV. researchgate.netchemicalpapers.com These values are critical for designing materials with specific electronic and optical properties. For example, a smaller band gap is often desirable for materials used in applications that require absorption of lower energy light. metu.edu.tr
The redox potentials themselves can be tuned by chemical modification. For example, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials. researchgate.netcore.ac.uk This tunability allows for the rational design of phenazine derivatives with specific redox properties tailored for applications such as redox flow batteries or as electron mediators in biofuel cells. core.ac.ukmdpi.comnih.gov
Table 3: Electrochemical Data for Dibenzo[a,c]phenazine Derivatives
| Derivative Class | HOMO Energy Level Range (eV) | LUMO Energy Level Range (eV) | Electrochemical Band Gap (Eg) Range (eV) |
| Donor-acceptor dibenzo[a,c]phenazines | -5.03 to -5.29 | -2.75 to -2.87 | 2.26-2.45 researchgate.net |
| Donor-acceptor dibenzo[a,c]phenazines | -4.90 to -5.70 | -3.10 to -3.36 | 1.72-2.48 researchgate.net |
| 3,6,11-trisubstituted-dibenzo[a,c]phenazines | -6.38 to -6.82 | -3.67 to -3.75 | 2.71-3.08 chemicalpapers.com |
| Tribenzo[a,c,i]phenazine derivatives | -5.18 to -5.35 | -3.06 to -3.17 | 2.12-2.29 rsc.org |
| Donor-acceptor dibenzo[a,c]phenazines | -5.40 to -5.66 | -3.69 to -3.84 | Not specified researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation of Synthetic Products
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of newly synthesized this compound derivatives. While basic 1D NMR techniques like ¹H and ¹³C NMR provide initial information about the number and types of protons and carbons in a molecule, complex structures often require more sophisticated 2D NMR experiments. researchgate.netnih.gov
Techniques such as Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other, typically on adjacent carbon atoms. hyphadiscovery.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). hyphadiscovery.comarkat-usa.org These 2D techniques are crucial for piecing together the molecular framework, especially for complex, multi-ring systems like dibenzo[a,c]phenazines where simple 1D spectra can be crowded and difficult to interpret.
For example, the structures of various synthesized dibenzo[a,c]phenazine derivatives have been fully characterized using a combination of ¹H NMR, ¹³C NMR, and sometimes more advanced techniques. researchgate.netacs.orgresearchgate.net In some cases, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the spatial proximity of protons, which can be vital for confirming stereochemistry and conformation. hyphadiscovery.com The definitive assignment of all proton and carbon signals through these combined NMR methods provides conclusive proof of the intended molecular structure. researchgate.net
Table 4: Common NMR Techniques for Structural Elucidation
| NMR Technique | Information Provided |
| ¹H NMR | Number, chemical environment, and coupling of protons. nih.gov |
| ¹³C NMR | Number and chemical environment of carbon atoms. nih.gov |
| COSY (Correlation Spectroscopy) | Correlation of coupled protons, identifying neighboring protons. hyphadiscovery.com |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlation of directly bonded ¹H and ¹³C nuclei. hyphadiscovery.com |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlation of ¹H and ¹³C nuclei over multiple bonds (2-3 bonds). hyphadiscovery.comarkat-usa.org |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Correlation of protons that are close in space, regardless of bonding. hyphadiscovery.com |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of synthesized this compound derivatives. lcms.cz This method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). The resulting mass spectrum provides a precise molecular weight, which serves as a key piece of evidence for the successful synthesis of the target compound. lcms.czshimadzu.com
Various ionization techniques can be employed in mass spectrometry. For complex organic molecules like phenazine derivatives, soft ionization methods such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used. researchgate.netlcms.cz These techniques are less likely to cause fragmentation of the molecule, allowing for the observation of the molecular ion peak, which corresponds to the intact molecule with a single charge. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high accuracy, often to four or five decimal places. researchgate.net This high precision allows for the determination of the elemental composition of the molecule, providing further confirmation of its identity.
For example, the characterization of newly synthesized dibenzo[a,c]phenazine derivatives frequently includes MALDI-TOF (Time-of-Flight) MS or other high-resolution mass spectrometry data to verify the molecular weight. researchgate.net The observed molecular ion peak in the mass spectrum should match the calculated molecular weight of the proposed structure, providing strong support for its successful synthesis. lcms.cz
Table 5: Common Mass Spectrometry Ionization Techniques
| Ionization Technique | Description |
| Electrospray Ionization (ESI) | A soft ionization technique that produces ions from a liquid solution, suitable for large and fragile molecules. lcms.cz |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte. researchgate.net |
| Electron Ionization (EI) | A hard ionization technique that uses a high-energy electron beam, often causing extensive fragmentation. Useful for structural information but may not show a clear molecular ion peak. shimadzu.com |
| Chemical Ionization (CI) | A softer ionization technique than EI that uses a reagent gas to ionize the analyte through chemical reactions, often resulting in a more prominent molecular ion peak. shimadzu.com |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state for this compound and its derivatives. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. libretexts.org
The data obtained from X-ray crystallography provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the exact molecular conformation. For example, the crystal structure of N,N′-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) reveals a unique saddle-shaped conformation. researchgate.net This structural information is invaluable for understanding the relationship between molecular structure and the observed physical and chemical properties.
Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. researchgate.netnii.ac.jpenergetic-materials.org.cn These interactions can significantly influence the material's properties in the solid state, including its electronic and optical characteristics. For instance, the stacking of phenazine moieties in a crystal can affect charge transport and emission properties. nii.ac.jp The study of intermolecular interactions is crucial for crystal engineering, where the goal is to design materials with specific properties by controlling their crystal packing. energetic-materials.org.cn In some cases, different crystal packing arrangements, or polymorphs, can lead to different physical properties, such as varied emission colors. researchgate.net
Table 6: Information Obtained from X-ray Crystallography
| Parameter | Description |
| Molecular Structure | Precise 3D arrangement of atoms, including bond lengths and angles. libretexts.org |
| Conformation | The specific spatial arrangement of the molecule (e.g., planar, twisted, saddle-shaped). researchgate.net |
| Crystal Packing | How molecules are arranged in the unit cell of the crystal. researchgate.net |
| Intermolecular Interactions | Identification and characterization of non-covalent interactions like π-π stacking and hydrogen bonds between molecules. nii.ac.jpenergetic-materials.org.cnnih.gov |
| Polymorphism | The existence of different crystalline forms of the same compound. researchgate.net |
Structure Property Relationships in 1 Phenyldibenzo A,c Phenazine Systems: Electronic and Optical Modulation
Impact of Substituent Effects on Electronic Structure
The electronic landscape of the 1-phenyldibenzo[a,c]phenazine core is highly sensitive to the nature and position of attached chemical groups, known as substituents. These modifications can profoundly alter the distribution of electrons within the molecule, thereby dictating its fundamental electronic properties.
Electron-Donating and Electron-Withdrawing Group Influence
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a fundamental strategy to manipulate the electronic structure. EDGs, such as amino or methoxy (B1213986) groups, increase the electron density of the aromatic system, while EWGs, like nitrile or nitro groups, decrease it. nih.govnih.gov This push-pull effect within the molecule is crucial for creating donor-acceptor (D-A) type structures, which are pivotal for many advanced applications.
In the context of phenazine (B1670421) derivatives, attaching electron-donating moieties to the core can raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net This tuning of frontier molecular orbital energies is essential for designing materials with specific charge-transport properties and for controlling the energy of emitted light. For instance, in D-A systems based on a dibenzo[a,c]phenazine (B1222753) acceptor, the strength of the donor group directly influences the emission color; stronger donors typically lead to a red-shift in emission. researchgate.net
Research on phenazine-based hole transport materials has shown that EDGs can increase charge density on the phenazine core, which helps in suppressing recombination at defect sites in perovskite solar cells. nih.gov Conversely, EWGs can facilitate the formation of dipoles that lead to longer-lived charge-separated states. nih.gov The strategic placement of these groups is therefore a powerful tool for molecular engineering.
| Derivative | Substituent Type | Key Finding | Reference |
|---|---|---|---|
| DCN-SPTPA | Electron Donor (triphenylamine with spirobifluorene) | Exhibits high quantum efficiency in the red region at low doping levels. | wiley.com |
| DCN-PhTPA | Electron Donor (triphenylamine) | Similar photophysical properties to DCN-SPTPA, demonstrating the tunability of D-A systems. | wiley.com |
| PXZ-DPPZ | Electron Donor (Phenoxazine) | Shows charge-transfer (CT) dominated state with TADF characteristics. | frontiersin.org |
| CZP-DPPZ | Weak Electron Donor (Carbazole) | Exhibits a locally-excited (LE) dominated state. | frontiersin.org |
Positional Isomerism and Regiochemical Effects on Excited States
The specific attachment point of a substituent on the dibenzo[a,c]phenazine framework, known as positional isomerism or regioisomerism, has a dramatic impact on the molecule's excited-state properties. Even subtle changes in the substitution pattern can lead to vastly different photophysical behaviors. rsc.orgrsc.org
A study on dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzCN) acceptors with a triphenylamine (B166846) (TPA) donor at four different positions revealed strongly contrasting emissive properties. rsc.org The emission maxima of these regio-isomers spanned a range of over 100 nm, and their photoluminescence quantum yields (PLQYs) varied significantly. rsc.orgrsc.org For example, the 3-TPA-DBPzCN and 4-TPA-DBPzCN isomers showed high PLQYs of 46% and 62%, respectively, while the 1-TPA-DBPzCN and 2-TPA-DBPzCN isomers had much lower values. rsc.orgrsc.org
This "isomeric modulation" is a powerful strategy for fine-tuning the properties of emissive materials. rsc.org The position of the donor group influences the degree of orbital overlap between the donor and acceptor moieties, which in turn affects the singlet-triplet energy gap (ΔE_ST) and the rates of intersystem crossing (ISC) and reverse intersystem crossing (rISC), processes critical for thermally activated delayed fluorescence (TADF). rsc.orgrsc.org For instance, certain regio-isomers can exhibit very small ΔE_ST values and fast rISC rates, making them highly efficient TADF emitters. rsc.org
π-Conjugation Pathway Modulation
The extent and pathway of π-conjugation within the molecule are critical in determining its electronic and optical properties. The π-system is the network of alternating single and double bonds through which electrons can be delocalized. Modulating this pathway can alter the energy levels of the molecule and thus its absorption and emission characteristics. researchgate.net
In donor-acceptor systems, a twisted conformation between the donor and acceptor units is often desirable to minimize the HOMO-LUMO overlap and achieve a small ΔE_ST. rsc.orgacs.org However, some degree of electronic communication through the π-conjugated pathway is necessary to maintain a reasonable oscillator strength for light emission. rsc.org
The introduction of different bridging units or altering the connectivity between the donor and acceptor can significantly modulate the π-conjugation. For example, incorporating heteroatoms like oxygen or sulfur into the donor unit of a D-A-D system with a dibenzophenazine core can lead to a substantial red-shift in photoluminescence by over 100 nm. acs.org This is because the lone pair electrons on these heteroatoms can participate in the π-system, increasing the electron-donating strength and facilitating charge separation in the excited state. acs.org The development of materials with extended π-conjugated systems is a key strategy for creating low band-gap polymers for applications like solar cells. researchgate.net
Strategies for Tuning Luminescence Properties
The ability to control the color and efficiency of light emission (luminescence) from this compound systems is paramount for their use in displays and lighting. Several key photophysical mechanisms are exploited to achieve this.
Intramolecular Charge Transfer (ICT) Characteristics
A cornerstone of tuning luminescence in these D-A systems is the phenomenon of intramolecular charge transfer (ICT). beilstein-journals.org Upon photoexcitation, an electron moves from the electron-rich donor part of the molecule to the electron-deficient acceptor part, creating a highly polar excited state. frontiersin.orgrsc.org This charge separation leads to a large change in the dipole moment between the ground and excited states.
The energy of this ICT state is highly sensitive to the polarity of the surrounding environment (solvatochromism). beilstein-journals.orgnih.gov In polar solvents, the ICT emission is typically red-shifted and stabilized. rsc.org The strength of the ICT character can be tuned by changing the electron-donating and -withdrawing strengths of the respective molecular fragments. rsc.org For example, using a stronger donor like diphenylamine (B1679370) compared to a methoxy group can significantly enhance the ICT character, leading to a larger separation of charge in the excited state. rsc.org
In some dibenzo[a,c]phenazine derivatives, the excited state can be a hybrid of a locally excited (LE) state and a charge-transfer state, known as a hybridized local and charge-transfer (HLCT) state. frontiersin.org Materials with HLCT characteristics can achieve both high photoluminescence quantum efficiency and high exciton (B1674681) utilization, making them excellent candidates for non-doped OLEDs. frontiersin.org
| Compound | Donor | Acceptor | Key Photophysical Property | ΔE_ST (eV) | Reference |
|---|---|---|---|---|---|
| PXZ-DPPZ | Phenoxazine (B87303) | Dibenzo[a,c]phenazine | CT-dominated state with TADF | - | frontiersin.org |
| TPA-DPPZ | Triphenylamine | Dibenzo[a,c]phenazine | Hybridized Local and Charge-Transfer (HLCT) | - | frontiersin.org |
| POZ-DBPHZ | Phenoxazine | Dibenzo[a,j]phenazine | Efficient orange-to-red TADF | 0.06 | beilstein-journals.org |
| 4-TPA-DBPzCN | Triphenylamine | Dibenzo[a,c]phenazine-dicarbonitrile | Efficient TADF emitter | Small | rsc.org |
Thermally Activated Delayed Fluorescence (TADF) Mechanisms
A particularly important mechanism for achieving high efficiency in OLEDs is thermally activated delayed fluorescence (TADF). nih.govworktribe.com In OLEDs, both singlet (25%) and triplet (75%) excitons are generated. Conventional fluorescent materials can only utilize the singlet excitons, limiting their maximum internal quantum efficiency. TADF materials, however, can harvest the non-emissive triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (rISC). rsc.orgbeilstein-journals.org
The key to efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). beilstein-journals.org In twisted D-A molecules like substituted dibenzophenazines, the spatial separation of the HOMO on the donor and the LUMO on the acceptor leads to a minimal exchange energy, which in turn results in a small ΔE_ST. rsc.orgworktribe.com This small energy gap allows for efficient rISC, which is thermally activated. rsc.orgnih.gov
The design of TADF emitters based on dibenzo[a,c]phenazine involves a delicate balance. The D-A structure must be twisted enough to ensure a small ΔE_ST, but maintain sufficient orbital overlap to allow for a high radiative decay rate from the S₁ state. rsc.org The number and position of donor groups can significantly influence the TADF properties. For instance, a D-A-D architecture can lead to a smaller ΔE_ST and a more efficient TADF process compared to a corresponding D-A compound. beilstein-journals.org The strategic design of these molecules has led to the development of highly efficient TADF emitters with external quantum efficiencies in OLEDs exceeding 16%. nih.govnih.gov
Hybridized Local and Charge-Transfer (HLCT) States
In the design of advanced fluorescent materials, the nature of the excited state is paramount. Donor-acceptor (D-A) type molecules can exhibit several types of excited states, including locally-excited (LE) states, charge-transfer (CT) states, and, crucially, a blend of the two known as Hybridized Local and Charge-Transfer (HLCT) states. scispace.comresearchgate.net An HLCT state combines the advantageous properties of both its constituent states: the LE component typically provides a high photoluminescence quantum yield (PLQY) and a large radiative transition rate, while the CT component facilitates efficient utilization of triplet excitons through a process called reverse intersystem crossing (RISC). beilstein-journals.orgmdpi.com This synergy makes HLCT materials highly promising for applications such as organic light-emitting diodes (OLEDs). scispace.comrsc.org
The dibenzo[a,c]phenazine (DPPZ) core is a potent acceptor unit that can be functionalized with various donor groups to modulate its excited-state properties. researchgate.netfrontiersin.org A study comparing three D-A compounds based on the DPPZ acceptor illustrates this principle effectively:
CZP-DPPZ : Features a carbazole (B46965) donor and is dominated by a locally-excited (LE) state.
TPA-DPPZ : Incorporates a triphenylamine (TPA) donor, which results in a desirable HLCT state. researchgate.netfrontiersin.org
PXZ-DPPZ : Contains a phenoxazine (PXZ) donor and exhibits a charge-transfer (CT) dominated state. researchgate.netfrontiersin.org
The formation of the HLCT state in TPA-DPPZ is attributed to the moderate electronic coupling between the TPA donor and the DPPZ acceptor, which allows for significant mixing of the LE and CT characters. researchgate.netfrontiersin.org This hybridization leads to a substantial enhancement in photophysical properties. For instance, the TPA-DPPZ molecule with the HLCT state possesses a significantly higher radiative transition rate (k_r) compared to its LE and CT-dominated counterparts. frontiersin.org This results in a superior PLQY, highlighting the effectiveness of the HLCT design strategy. researchgate.netfrontiersin.org
Table 1: Photophysical Properties of DPPZ-Based Compounds
| Compound | Dominant Excited State | PLQY (Doped Film) | Radiative Rate (k_r) (s⁻¹) | Exciton Utilization | Max. EQE (Non-doped OLED) |
|---|---|---|---|---|---|
| CZP-DPPZ | Locally-Excited (LE) | 15.4% | 7.32 x 10⁶ | 27.5% | 1.08% |
| TPA-DPPZ | Hybridized Local and Charge-Transfer (HLCT) | 40.2% | 1.23 x 10⁸ | 42.8% | 3.42% |
| PXZ-DPPZ | Charge-Transfer (CT) | 1.2% | 1.82 x 10³ | N/A | 0.08% |
Solvatochromism in Dibenzo[a,c]phenazine Derivatives
Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key indicator of the nature of its electronic states. In D-A molecules, a significant shift in the emission wavelength to lower energies (a red-shift) with increasing solvent polarity is a hallmark of an excited state with substantial charge-transfer character. acs.orgresearchgate.net This occurs because polar solvent molecules can better stabilize the more polar, charge-separated excited state than the ground state.
Derivatives of dibenzo[a,c]phenazine often exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents. researchgate.net For example, both CZP-DPPZ and TPA-DPPZ show red-shifted emissions as solvent polarity increases, confirming the presence of CT character in their excited states. frontiersin.org
Interestingly, the parent compound, dibenzo[a,c]phenazine (DBPZ), behaves unusually. It is reportedly insensitive to the polarity of the medium but acts as an efficient hydrogen-bonding probe. nih.gov This behavior is attributed to the molecule's structure, where hydrogen atoms at the 1 and 8 positions sterically hinder solvent molecules from accessing the lone pair of electrons on the nitrogen atoms. nih.gov This prevents the typical dipole-dipole interactions that cause solvatochromism. However, small, electropositive hydrogen atoms from hydrogen-bond-donating solvents can still interact, causing a spectral response. nih.gov The introduction of donor substituents, as in TPA-DPPZ, alters the electronic distribution and molecular geometry, restoring the sensitivity to solvent polarity and leading to the observed solvatochromic shifts.
Table 2: Solvatochromic Shift in a Representative Phenazine-Based Dye
| Solvent | Polarity (Dielectric Constant) | Emission Maximum (λ_em) |
|---|---|---|
| Dioxane | 2.2 | 540 nm |
| Chloroform | 4.8 | ~580 nm |
| DMSO | 47.2 | ~630 nm |
| Water | 80.1 | 637 nm |
Interplay between Molecular Conformation and Photophysical Behavior
The precise three-dimensional arrangement of the donor and acceptor units within a D-A molecule is a critical determinant of its photophysical properties. The dihedral angle—or twist angle—between the planes of the donor and acceptor moieties directly influences the degree of electronic communication and the spatial overlap of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org
In dibenzo[a,c]phenazine systems, this interplay is clearly demonstrated. The conformation dictates whether the excited state is LE, CT, or HLCT.
A molecule like TPA-DPPZ possesses a dihedral angle of approximately 35°, which allows for sufficient orbital overlap to create an efficient HLCT state. frontiersin.org
In contrast, PXZ-DPPZ has a much larger twist angle of about 78° due to greater steric hindrance. frontiersin.org This near-orthogonal conformation largely decouples the donor and acceptor, leading to a spatially separated HOMO and LUMO and a dominant, less emissive CT state. frontiersin.org
Recent research on four regio-isomers of TPA attached to a dibenzo[a,c]phenazinedicarbonitrile (DBPzCN) acceptor further underscores the profound impact of conformation. rsc.org Attaching the TPA donor at different positions on the phenazine core results in different levels of steric hindrance and, consequently, different preferred dihedral angles. rsc.org These subtle structural changes lead to dramatic differences in photophysical outcomes. For example, the 1-TPA-DBPzCN isomer, which is forced into a highly twisted conformation with a 71° dihedral angle, exhibits strongly red-shifted but largely quenched emission. rsc.org In contrast, isomers with less steric strain and smaller twist angles show more efficient emission at shorter wavelengths. rsc.org This demonstrates that molecular conformation is a powerful tool for tuning the emission color and efficiency of dibenzo[a,c]phenazine-based materials.
Table 3: Conformation and Photophysical Properties of TPA-DBPzCN Isomers
| Compound | Calculated Dihedral Angle | Emission Max (in Zeonex host) | Key Observation |
|---|---|---|---|
| 1-TPA-DBPzCN | ~71° | 663 nm | Strongly red-shifted but emission is largely quenched due to extreme twisting. rsc.org |
| 2-TPA-DBPzCN | ~39° | 562 nm | Shows decent TADF characteristics despite a limited dihedral angle. rsc.org |
| 3-TPA-DBPzCN | ~39° | 580 nm | Exhibits different behavior from the 2-isomer despite a similar angle. rsc.org |
| 4-TPA-DBPzCN | ~61° | 611 nm | Twisted conformation leads to a significant red-shift compared to 2- and 3-isomers. rsc.org |
Advanced Applications and Functionalization of 1 Phenyldibenzo A,c Phenazine in Materials Science
Organic Electronic Materials Based on Dibenzo[a,c]phenazine (B1222753).
Dibenzo[a,c]phenazine derivatives have emerged as a significant class of materials in the field of organic electronics. Their inherent properties, such as high thermal stability and tunable electronic characteristics, make them suitable for a range of applications. frontiersin.orgresearchgate.netacs.org The ability to modify the dibenzo[a,c]phenazine core with various donor and acceptor groups allows for the precise control of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for their function in electronic devices. researchgate.netacs.org
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Performance.
Derivatives of dibenzo[a,c]phenazine have demonstrated significant potential as emitters in organic light-emitting diodes (OLEDs). frontiersin.orgacs.org By incorporating different donor moieties, the excited state properties of these materials can be modulated to achieve efficient electroluminescence. frontiersin.orgresearchgate.net For instance, donor-acceptor (D-A) compounds based on a dibenzo[a,c]phenazine acceptor have been synthesized to exhibit various excited states, including locally-excited (LE), hybridized local and charge-transfer (HLCT), and charge-transfer (CT) states with thermally activated delayed fluorescence (TADF) characteristics. frontiersin.orgresearchgate.net
One notable example, TPA-DPPZ, which exhibits an HLCT state, has shown superior performance in non-doped OLEDs with a maximum external quantum efficiency (EQE) of 3.42% and a high brightness of 61,951 cd m⁻². frontiersin.orgresearchgate.net Another derivative, PXZ-DPPZ, designed to have a CT-dominated state, has achieved a maximum EQE of 9.35% in doped OLEDs. frontiersin.orgresearchgate.net The strategic design of these molecules, balancing wave function overlap and energy gaps, has led to the development of highly efficient orange and orange-red OLEDs with EQEs reaching up to 23.8% and 22.0%, respectively. acs.orgrsc.org Furthermore, fluorinated dibenzo[a,c]phenazine-based TADF materials have been developed, enabling color-tuning from green to deep-red and achieving an EQEmax of 21.8% for orange-red emitting devices. chemrxiv.org
Table 1: Electroluminescence Performance of Selected Dibenzo[a,c]phenazine-Based OLEDs
| Compound | Device Type | Maximum EQE (%) | Maximum Brightness (cd/m²) | Emission Color | Reference |
|---|---|---|---|---|---|
| TPA-DPPZ | Non-doped | 3.42 | 61,951 | - | frontiersin.orgresearchgate.net |
| PXZ-DPPZ | Doped | 9.35 | - | Orange-Red | frontiersin.orgresearchgate.net |
| DMAC-11-DPPZ | - | 23.8 | - | Orange | rsc.org |
| PXZ-11-DPPZ | - | 13.7 | - | - | rsc.org |
| 1PXZ-BP | - | 26.3 | - | Orange-Red | researchgate.net |
| 2DMAC-BP-F | - | 21.8 | - | Orange-Red | chemrxiv.org |
| NTPZ | - | 27.5 | - | - | rsc.org |
Organic Semiconductors (n-type and ambipolar characteristics).
The development of high-performance n-type and ambipolar organic semiconductors is crucial for the advancement of organic electronics, as they are essential components for complementary circuits. rsc.orgsioc-journal.cn While p-type materials are more common, research into n-type and ambipolar materials based on dibenzo[a,c]phenazine is gaining momentum. rsc.org The electron-deficient nature of the phenazine (B1670421) core makes it a suitable building block for n-type semiconductors. researchgate.net
By carefully selecting donor and acceptor substituents, the HOMO and LUMO energy levels of dibenzo[a,c]phenazine derivatives can be tuned to facilitate either electron (n-type) or both electron and hole (ambipolar) transport. researchgate.net For instance, some derivatives have been shown to possess low-lying LUMO energy levels, making them potential candidates for n-type materials. researchgate.net Theoretical and experimental studies suggest that by modulating the donor strength and the substitution pattern on the dibenzo[a,c]phenazine core, it is possible to achieve ambipolar charge transport characteristics. researchgate.net The design principles for achieving high-performance n-type and ambipolar small organic semiconductors often focus on molecular structure, HOMO/LUMO energy levels, molecular arrangement, and the introduction of specific substituent groups. magtech.com.cn
Molecular Memory Devices.
Molecular memory, a technology that utilizes molecules to store data, offers the potential for high-density data storage. wikipedia.org Dibenzo[a,c]phenazine derivatives have been investigated for their potential in molecular memory devices. nih.gov The mechanism often involves an electric field-induced charge transfer effect within the molecule. nih.govrsc.org
In one study, a molecule incorporating a phenazine acceptor (TPA-ph-TPA) was synthesized and compared to a similar molecule with an azobenzene (B91143) acceptor. The TPA-ph-TPA based device exhibited a non-volatile write-once-read-many (WORM) memory effect with a significantly higher ON/OFF ratio. nih.govrsc.org This enhanced performance was attributed to the larger conjugation and stronger electron-withdrawing ability of the phenazine group, which promoted a more significant charge transfer upon applying an electric field. nih.govrsc.org The stability of the phenazine moiety also contributed to the long-term stability of the memory device. nih.gov
Supramolecular Assembly and Nanostructure Formation.
Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating functional nanomaterials. msleelab.orgnso-journal.org Dibenzo[a,c]phenazine derivatives, with their rigid structures and potential for specific intermolecular interactions, are excellent building blocks for supramolecular chemistry. mdpi.comrsc.org
Self-Assembly Induced by Non-Covalent Interactions (e.g., hydrogen bonding, π-π interactions, metal-ligand coordination).
The self-assembly of dibenzo[a,c]phenazine derivatives is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. mdpi.comencyclopedia.pubnih.govrsc.orgnih.gov The planar and aromatic nature of the dibenzo[a,c]phenazine core promotes strong π-π stacking interactions, which are a primary driving force for aggregation. mdpi.com
The introduction of functional groups capable of hydrogen bonding, such as carboxyl groups, can significantly influence the self-assembly process. mdpi.com For example, a dibenzo[a,c]phenazine derivative with a carboxyl group was found to self-assemble into honeycomb-like supramolecular nanostructures due to the synergistic effect of hydrogen bonding and π-π stacking. mdpi.com In contrast, the absence of such groups or the introduction of bulky side chains can alter the packing and lead to different assembled structures. mdpi.com Hydrophobic interactions also play a crucial role, particularly for amphiphilic derivatives, driving the aggregation of hydrophobic segments in aqueous environments. mdpi.comnih.gov
Morphological Control of Supramolecular Aggregates.
The ability to control the morphology of supramolecular aggregates is essential for tailoring their properties and functions. nih.govnankai.edu.cn For dibenzo[a,c]phenazine-based systems, morphological control can be achieved by making subtle changes to the molecular structure. mdpi.comrsc.org
For instance, in a series of amphiphilic rod-coil molecules containing a dibenzo[a,c]phenazine unit, the introduction of a methyl group at the coil chain altered the intermolecular π-π stacking, leading to a change from honeycomb-like nanostructures to hexagonal columnar structures. mdpi.com Similarly, modifying the end group from a carboxyl group to a butoxycarbonyl group resulted in a transition from nanofibers to spherical aggregates in aqueous solution. mdpi.com These examples demonstrate that by carefully tuning the non-covalent interactions through molecular design, it is possible to direct the self-assembly process to form a variety of well-defined nanostructures, such as nanofibers, nanoribbons, and spherical micelles. mdpi.com This level of control is critical for the development of advanced materials with specific applications in nanotechnology and materials science.
Tunable Emission through Supramolecular Modulation
The emission properties of dibenzo[a,c]phenazine derivatives can be precisely controlled through supramolecular strategies, which involve non-covalent interactions to alter photophysical behavior. This tunability is critical for applications such as organic light-emitting diodes (OLEDs).
One effective method is the creation of donor-acceptor (D-A) systems. By attaching electron-donating units to the dibenzo[a,c]phenazine acceptor core, the intramolecular charge transfer (ICT) character of the molecule can be modulated. For instance, varying the number and position of 9,9-dimethylacridan (DMAC) donors on the dibenzo[a,c]phenazine (BP) core allows for the systematic tuning of the emission wavelength from yellow (541 nm) to orange-red (605 nm). acs.org This change is a direct result of the controllable ICT effect and modifications to the molecular geometry. acs.org Similarly, employing different donor moieties like 3,6-di-tert-butyl-9H-carbazole (DTCz), DMAC, and 10H-phenoxazine (PXZ) on a fluorinated dibenzo[a,c]phenazine acceptor has been shown to tune the emission color over a wide range, from green (505 nm) to deep-red (674 nm). chemrxiv.org
Supramolecular modulation can also be achieved by controlling the material's environment. The vibration of the phenazine unit can lead to dual fluorescence in solution, while only a single peak is observed in the solid state. rsc.org This phenomenon, combined with intramolecular energy transfer, enables color-tunable luminescence by simply altering the polarity of the solvent or the degree of molecular aggregation. rsc.org Furthermore, doping "butterfly-like" guest molecules, such as N,N′-diphenyl-dihydrodibenzo[a,c]phenazines (DPACs), into small-molecule crystalline hosts is a powerful technique to achieve multi-mode stimuli-responsive room-temperature phosphorescence (RTP). acs.org The host's crystallinity plays a crucial role in preventing the quenching of phosphorescence by water and oxygen, leading to highly stable RTP materials. acs.org These doped systems can be prepared through various methods, including grinding, solvent-evaporation, and spin-coating. acs.org
The table below summarizes the tunable emission of various dibenzo[a,c]phenazine derivatives.
| Derivative | Donor Moiety | Emission Maxima (λem) | Application |
| 1DMAC–BP | 9,9-dimethylacridan (DMAC) | 541 nm | Orange-Red OLEDs acs.org |
| 2DMAC–BP | 9,9-dimethylacridan (DMAC) | 575 nm | Orange-Red OLEDs acs.org |
| 3DMAC–BP | 9,9-dimethylacridan (DMAC) | 605 nm | Orange-Red OLEDs acs.org |
| 2DTCz-BP-F | 3,6-di-tert-butyl-9H-carbazole | 505 nm (in Toluene) | Green-to-Red TADF Emitters chemrxiv.org |
| 2DMAC-BP-F | 9,9-dimethylacridin-10(9H)-yl | 589 nm (in Toluene) | Green-to-Red TADF Emitters chemrxiv.org |
| 2PXZ-BP-F | 10H-phenoxazine | 674 nm (in Toluene) | Green-to-Red TADF Emitters chemrxiv.org |
Nonlinear Optical (NLO) Properties of Phenazine-Based Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching, frequency conversion, and 3D microfabrication. mdpi.com The NLO response in organic molecules often arises from the delocalization of π-electrons within a conjugated system, particularly in molecules with a donor-acceptor (D-A) architecture. analis.com.my
Phenazine-based materials, including 1-phenyldibenzo[a,c]phenazine, are promising candidates for NLO applications. The dibenzo[a,c]phenazine core is a strong electron acceptor, while the phenyl group can act as an electron donor. This inherent D-A structure facilitates intramolecular charge transfer upon excitation, which is a key requirement for a large second-order NLO response. The presence of π-conjugated systems enhances the mobility of electron density, making these molecules ideal for NLO applications. analis.com.my
The third-order NLO susceptibility, χ(3), is particularly important for applications like intensity-dependent refractive index and two-photon absorption (TPA). mdpi.com Materials with significant TPA can be used for optical limiting and 3D fluorescence imaging. mdpi.com While specific NLO data for this compound is not extensively reported, related D-A systems based on other heterocyclic cores demonstrate significant NLO properties. For example, chalcone (B49325) derivatives, which also feature a D-A structure, exhibit excellent NLO responses. analis.com.my It is anticipated that by functionalizing the phenyl ring of this compound with stronger donor groups, the NLO properties can be further enhanced, making these compounds highly tunable for specific NLO applications.
Photoinitiator Systems for Polymerization
Photoinitiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) to initiate polymerization. Dibenzo[a,c]phenazine and its derivatives have emerged as highly efficient photoinitiating systems for radical polymerization, especially when irradiated with visible light, such as from a dental lamp. nih.govmdpi.com
These systems typically consist of two components: the dibenzo[a,c]phenazine derivative as the light absorber (photosensitizer) and a co-initiator, which is often an electron or hydrogen-atom donor like an acetic acid derivative. nih.gov The process is effective for polymerizing acrylates, such as trimethylolpropane (B17298) triacrylate (TMPTA). nih.govmdpi.com
Research has shown that modifying the dibenzo[a,c]phenazine structure, for instance by introducing electron-withdrawing substituents or heavy atoms, can significantly enhance its photoinitiating ability. nih.gov Derivatives containing electron-withdrawing groups or heavy atoms like bromine have been identified as the most effective photoinitiators of TMPTA polymerization. nih.gov These advanced systems demonstrate initiating capabilities comparable to or exceeding that of the widely used commercial photoinitiator, camphorquinone (B77051), but at significantly lower concentrations. nih.govmdpi.com This efficiency is attributed to the high molar absorption coefficients of the phenazine dyes compared to camphorquinone. mdpi.com The use of these novel systems allows for a significant reduction in polymerization time and the amount of light absorber needed. nih.govmdpi.com
The table below shows the performance of various photoinitiating systems based on dibenzo[a,c]phenazine (Ph1) and its comparison with camphorquinone (CQ).
| Photoinitiator | Co-initiator | Initial Polymerization Rate (μmol s⁻¹) |
| Ph1 (dibenzo[a,c]phenazine) | (phenylthio)acetic acid (PhTAA) | ~1.25 mdpi.com |
| Ph1 (dibenzo[a,c]phenazine) | 1-naphthoxyacetic acid (NAA) | ~1.00 mdpi.com |
| Ph1 (dibenzo[a,c]phenazine) | phenoxyacetic acid (PhAA) | ~0.75 mdpi.com |
| CQ (camphorquinone) | (phenylthio)acetic acid (PhTAA) | ~1.25 mdpi.com |
| CQ (camphorquinone) | ethyl 4-dimethylaminobenzoate (EDMAB) | ~1.00 mdpi.com |
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitizer (dye) adsorbed onto the surface of a wide-bandgap semiconductor. Metal-free organic dyes are attractive for DSSCs due to their low cost, facile synthesis, and tunable properties. rsc.orgnih.gov
The performance of an organic dye in a DSSC is heavily dependent on its molecular structure, typically a donor-π-bridge-acceptor (D-π-A) configuration. This design facilitates efficient intramolecular charge transfer upon light absorption, promotes electron injection into the semiconductor's conduction band, and aids in dye regeneration. nih.gov
Phenazine derivatives, including this compound, fit the structural requirements for effective DSSC dyes. The dibenzo[a,c]phenazine unit serves as a potent electron acceptor, while the phenyl group can function as a donor. This D-A structure is crucial for generating unique photoelectrochemical properties. google.com Structurally related heterocyclic compounds like phenothiazine (B1677639) and phenoxazine (B87303) have been extensively studied as sensitizers in DSSCs. rsc.orgrsc.org Phenothiazine, for example, is a strong electron donor due to its electron-rich nitrogen and sulfur atoms, and its non-planar structure helps to suppress molecular aggregation, which is detrimental to cell performance. rsc.org By analogy, phenazine-based dyes are expected to exhibit good performance. The energy levels of dibenzo[a,c]phenazine derivatives, with HOMO and LUMO levels typically in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV respectively, are often comparable with those of n-type materials used in optoelectronics, indicating their potential for efficient electron transfer in DSSCs. researchgate.net
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Complex Dibenzo[a,c]phenazine (B1222753) Architectures
The synthesis of the dibenzo[a,c]phenazine core traditionally involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as phenanthrene-9,10-dione. nih.govscispace.com However, the creation of complex, specifically substituted architectures like 1-phenyldibenzo[a,c]phenazine derivatives necessitates more sophisticated and regioselective synthetic strategies.
Future methodologies are moving beyond simple condensations to multi-step, precision-oriented approaches. A significant advancement lies in the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki coupling reactions. clockss.orgrsc.org These methods allow for the controlled introduction of aryl groups and other functionalities onto pre-functionalized dibenzo[a,c]phenazine scaffolds. For instance, the synthesis of a complex 1-substituted derivative, 1-TPA-DBPzCN, involves the initial synthesis of 1-bromophenanthrene, its oxidation to the corresponding dione, followed by a Suzuki coupling reaction to introduce the desired donor group. rsc.org
Another emerging area is the development of regioselective C-H functionalization and cyclization reactions. rsc.org These methods offer a more atom-economical approach to building complex phenazine (B1670421) systems by directly modifying the aromatic core. For example, a facile method for synthesizing iodo-benzo[a]phenazines involves a 6-endo-dig iodocyclization of 2-aryl-3-(alkylethynyl)quinoxalines. rsc.org Such strategies could be adapted to introduce a phenyl group at a specific position.
Solid-state synthesis is also gaining traction as an environmentally friendly alternative to traditional solution-phase chemistry. This method involves the reaction of fine powders of ortho-diamines and ortho-quinones under solvent-free conditions, offering a streamlined process with fewer purification steps. nih.gov
The table below summarizes some emerging synthetic strategies for dibenzo[a,c]phenazine derivatives.
| Synthetic Strategy | Description | Key Advantages | Relevant Precursors/Catalysts |
| Palladium-Catalyzed Cross-Coupling | Coupling of a halogenated dibenzo[a,c]phenazine with a boronic acid (Suzuki) or an amine (Buchwald-Hartwig). | High regioselectivity, broad functional group tolerance. | Pd(PPh₃)₄, Cs₂CO₃, substituted boronic acids or amines. clockss.orgrsc.org |
| Regioselective Iodocyclization | 6-endo-dig ring closure of substituted quinoxalines to form iodo-benzo[a]phenazines. | Mild reaction conditions, allows for further functionalization. | I₂ or ICl as an iodine source. rsc.org |
| Condensation with Substituted Precursors | Reaction of a substituted o-phenylenediamine (B120857) with phenanthrene-9,10-dione or a substituted dione. | Direct formation of the core structure. | Lead dichloride, acetic acid. scispace.com |
| Solid-State Synthesis | Solvent-free reaction of powdered reactants at elevated temperatures. | Environmentally friendly, simplified workup. | ortho-diamines, ortho-quinones. nih.gov |
Advanced Computational Approaches for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the predictive design of novel dibenzo[a,c]phenazine-based materials. rsc.orgrsc.orgrsc.org These methods allow researchers to understand the relationship between molecular structure and electronic properties, thereby guiding the synthesis of materials with desired characteristics.
For complex derivatives of this compound, computational studies can predict key parameters that govern their performance in electronic devices. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the singlet-triplet energy gap (ΔEST), and molecular geometry, such as the dihedral angles between different parts of the molecule. rsc.orgacs.org
A study on four regio-isomers of a complex dibenzo[a,c]phenazine derivative, including a 1-substituted variant (1-TPA-DBPzCN), demonstrated the power of DFT calculations in predicting their properties. rsc.org The calculations revealed that the position of the substituent significantly impacts the molecular geometry. For example, the 1-TPA-DBPzCN isomer exhibits a large dihedral angle of approximately 71° between the donor and acceptor moieties due to steric hindrance. rsc.org This twisted conformation leads to a separation of the HOMO and LUMO, which is crucial for achieving desirable charge-transfer characteristics. rsc.org
Future research will likely focus on developing more accurate and efficient computational models. This includes the use of advanced functionals and basis sets to better predict excited-state properties and the incorporation of machine learning algorithms to screen large libraries of virtual compounds, accelerating the discovery of new high-performance materials.
The following table presents a comparison of computationally predicted and experimental data for isomeric dibenzo[a,c]phenazine derivatives, highlighting the predictive power of these methods.
| Compound Isomer | Calculated Dihedral Angle (°) | Experimental Absorption Max (nm) | Experimental Emission Max (nm) | Calculated ΔEST (eV) |
| 1-TPA-DBPzCN | ~71 | >450 | ~650 | - |
| 2-TPA-DBPzCN | - | >450 | ~580 | <0.1 |
| 3-TPA-DBPzCN | - | >450 | ~560 | - |
| 4-TPA-DBPzCN | ~61 | >450 | >650 | <0.1 |
Data sourced from a study on (4-(diphenylamino)phenyl)dibenzo[a,c]phenazine-11,12-dicarbonitrile isomers. rsc.org
Novel Functional Materials Development
The unique electronic properties of this compound and its derivatives make them promising candidates for a variety of functional materials, particularly in the field of organic electronics. Their rigid structure and electron-accepting nature are advantageous for applications in organic light-emitting diodes (OLEDs), especially for creating thermally activated delayed fluorescence (TADF) emitters. rsc.orgacs.org
The development of TADF materials is a key area of research, as they can theoretically achieve 100% internal quantum efficiency in OLEDs. The design of these materials often involves creating a small singlet-triplet energy gap (ΔEST) to facilitate reverse intersystem crossing (rISC). By attaching electron-donating groups to the dibenzo[a,c]phenazine core, a charge-transfer excited state can be induced, which helps to reduce ΔEST. rsc.orgrsc.org
Research on regio-isomers has shown that the substitution pattern dramatically influences the photophysical properties. For instance, in a series of TPA-DBPzCN isomers, the 4-TPA-DBPzCN isomer was found to be a highly efficient TADF emitter with both a fast rISC rate and a high photoluminescence quantum yield (PLQY) of 62%. rsc.orgrsc.org In contrast, the 1-TPA-DBPzCN isomer exhibited a much lower PLQY of less than 1%. rsc.org This highlights the critical role of precise substituent placement in designing effective functional materials.
Future work in this area will likely focus on:
Fine-tuning emission color: By systematically modifying the donor and acceptor strengths and their relative positions, the emission wavelength can be precisely controlled, leading to materials that emit across the visible spectrum.
Improving device stability: Enhancing the thermal and morphological stability of these materials is crucial for their long-term performance in electronic devices.
Exploring new applications: Beyond OLEDs, these materials could find use in organic solar cells, photodetectors, and as fluorescent probes for biological imaging. nih.gov
Integration of this compound into Hybrid Systems
The integration of this compound and its derivatives into larger, hybrid systems represents a promising frontier for creating materials with novel functionalities. This includes their incorporation into supramolecular assemblies, polymers, and metal-organic frameworks (MOFs).
Supramolecular Chemistry: The planar, aromatic surface of dibenzo[a,c]phenazine makes it an ideal component for building self-assembled nanostructures through π-π stacking and other non-covalent interactions. Research has shown that amphiphilic rod-coil molecules containing a dibenzo[a,c]phenazine unit can self-assemble into various nanostructures, such as nanofibers and spherical aggregates, depending on slight modifications to the molecular structure. clockss.org The introduction of a phenyl group at the 1-position could further influence the packing and self-assembly behavior, leading to new and complex supramolecular architectures.
Polymer Chemistry: Incorporating the this compound moiety into conjugated polymers can lead to materials with enhanced charge transport properties and processability. Such polymers could be synthesized through the polymerization of appropriately functionalized monomers. For example, fluorinated dibenzo[a,c]phenazine derivatives have been polymerized to create materials for electrochromic devices. metu.edu.tr
Hybrid Materials: Dibenzo[a,c]phenazine derivatives can be used as ligands to construct hybrid organic-inorganic materials. For example, they can be incorporated into metal-halide frameworks to create materials with interesting nonlinear optical properties. rsc.org Furthermore, the nitrogen atoms in the phenazine core can serve as coordination sites for metal ions, opening up possibilities for creating novel catalysts and sensors.
The future in this area will involve designing and synthesizing this compound-based building blocks that can be readily integrated into these hybrid systems, unlocking new applications in areas such as catalysis, sensing, and energy storage.
Q & A
Basic Research Questions
Q. What are the common strategies for synthesizing and characterizing 1-phenyldibenzo[a,c]phenazine and its derivatives?
- Methodological Answer: Synthesis typically involves functionalizing phenazine cores via cross-coupling reactions or modifying precursor molecules like phenazine-1-carboxylic acid (PCA). Computational methods (e.g., DFT at B3LYP-6/311G(d)) predict thermodynamic favorability and electronic properties (HOMO-LUMO gaps) to guide synthesis . Characterization employs UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry (CV) to assess optical and redox behavior. For biosynthetic pathways, gene clusters (e.g., phzF, phzG) in Pseudomonas species are analyzed via LC-MS and knockout mutants (e.g., ΔphzF) to validate product profiles .
Q. How can researchers characterize the optical and electrochemical properties of phenazine derivatives for sensing applications?
- Methodological Answer: UV-Vis and fluorescence spectroscopy quantify absorption/emission wavelengths, while CV measures redox potentials (e.g., vs. Ag/AgCl reference electrodes). Solvent dielectric constants (εr) must be controlled, as they influence redox potentials . DFT calculations benchmark experimental data, with deviations >0.1 V prompting re-evaluation of solvent models or functional groups . For biosensing, β-cyclodextrin-modified electrodes enhance phenazine detection via adsorption isotherms (Langmuir model, R<sup>2</sup> ≥ 0.998) .
Advanced Research Questions
Q. How can contradictions between computational and experimental redox potential data be resolved?
- Methodological Answer: Benchmark calculated redox potentials against experimental CV data for trifluoromethylated phenazine derivatives. Discrepancies often arise from solvent effects (e.g., εr of water vs. acetonitrile) or incomplete basis sets. Use hybrid functionals (e.g., M06-2x) with implicit solvent models (e.g., SMD) to improve accuracy. Validate with a reference compound (e.g., parent phenazine) to calibrate computational workflows .
Q. What genome-scale approaches optimize phenazine production in microbial hosts?
- Methodological Answer: Conduct microbial genome-wide association studies (mGWAS) on Pseudomonas chlororaphis isolates to identify loci linked to phenazine biosynthesis (e.g., ProY_1 histidine transporter, PS__04251 carboxypeptidase). Use unitig-based analysis to collapse redundant hits (e.g., 2,493 preliminary hits → 330 unique loci). Overexpress high-scoring targets in optimal strains and validate via LC-MS (e.g., 2.5-fold increase in phenazine-1-carboxamide titer) .
Q. How does cytochrome c oxidase influence phenazine biosynthesis in Pseudomonas?
- Methodological Answer: Co-deletion of coxA (cytochrome c oxidase subunit) and phenazine genes (e.g., phz1/phz2) disrupts redox balance, blocking phenazine synthesis. Use STRING protein-network analysis to link coxA to phenazine transporters (e.g., EY04_29170). Test ΔcoxA mutants under hypoxic conditions to assess redox-mediated detoxification mechanisms. Redox-inactive phenazine forms may accumulate, confirming oxidase-dependent detoxification .
Q. How can phenazine derivatives be optimized for semiconductor or optical sensing applications?
- Methodological Answer: Screen 85 phenazine derivatives via DFT for HOMO-LUMO gaps (2.5–4.0 eV) and synthetic feasibility (ΔG° ≥ -8.0 kcal/mol). Prioritize structures with extended conjugation (e.g., tetraphenylethylene-phenazine hybrids) for enhanced conductivity. Experimentally validate using time-resolved fluorescence and impedance spectroscopy. For biosensors, functionalize with carboxylate groups to improve water solubility and sensor integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
